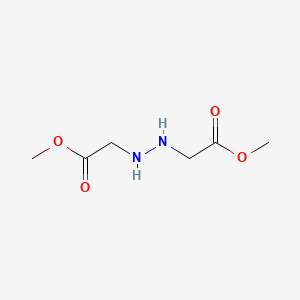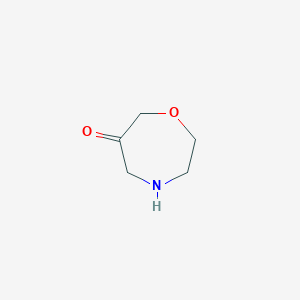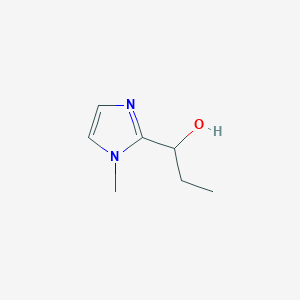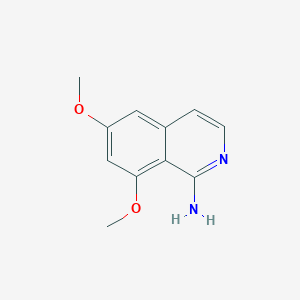
4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group and a methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the benzamide core, followed by the introduction of the aminomethyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzamide
- N-(4-methylphenyl)benzamide
- 4-(aminomethyl)-N-(4-methylphenyl)benzoic acid
Uniqueness
4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C15H17ClN2O |
|---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13;/h2-9H,10,16H2,1H3,(H,17,18);1H |
InChI Key |
KODFIVKGJSROFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methoxy-3-azaspiro[5.5]undecane](/img/structure/B12820139.png)
![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)



![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)



![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)

![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
